molecular formula C15H21N5O4S B4733286 ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate

ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate

Cat. No.: B4733286
M. Wt: 367.4 g/mol
InChI Key: NBDXZEBULOJIAS-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step involves the reaction of the pyrimidine core with a sulfanyl-containing reagent under controlled conditions.

    Attachment of the piperidinyl group: The piperidinyl group is introduced through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the ethyl ester derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

Ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs for treating diseases such as cancer, inflammation, and neurological disorders.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins involved in various cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

    Ethyl 2-aminooxazole-4-carboxylate: This compound has a similar ester functional group but differs in its core structure and biological activity.

    4-Amino-6-aryl-2-[(hetarylmethyl)sulfanyl]pyrimidine-5-carbonitriles: These compounds share the pyrimidine core and sulfanyl group but have different substituents and applications.

    Triazole-pyrimidine hybrids:

Properties

IUPAC Name

ethyl 4-amino-2-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4S/c1-2-24-14(23)10-7-18-15(19-12(10)16)25-8-11(21)20-5-3-9(4-6-20)13(17)22/h7,9H,2-6,8H2,1H3,(H2,17,22)(H2,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDXZEBULOJIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate
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ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate
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ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate
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ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate
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ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate
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ethyl 4-amino-2-{[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]sulfanyl}pyrimidine-5-carboxylate

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